4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFVUKEGZMGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent with various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Pyridazine derivatives are used in the development of herbicides and insecticides due to their biological activity against pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties for applications in electronics and catalysis.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Pyridazine-Substituted Benzamides
*Calculated based on molecular formula C₁₂H₁₀FN₃OS.
Key Observations :
Fused-Ring Derivatives
Key Observations :
Acrylamido and Thiourea Derivatives
Key Observations :
- Acrylamido vs. Benzamide : Acrylamido derivatives () introduce additional sites for covalent binding, whereas the target compound’s benzamide group favors reversible interactions .
- Thiourea Coordination : Metal-thiourea complexes () leverage coordination chemistry for therapeutic applications, diverging from the target compound’s small-molecule design .
Biological Activity
4-Fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its unique structure, characterized by a benzamide framework with a fluorine atom and a methylthio-substituted pyridazine moiety, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound's structural features contribute significantly to its biological activity. The presence of the fluorine atom typically enhances the compound's interaction with biological targets due to increased lipophilicity. The methylthio group can also influence the compound's reactivity and binding affinity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated benzamide + methylthio pyridazine | Potential anxiolytic activity |
| 3-Fluoro-N-[4-(6-morpholin-4-yl)pyridazin-3-yl]benzamide | Fluorinated benzamide + morpholine | Possible kinase inhibition |
| 5-Methylthio-N-(2-pyridinyl)benzamide | Methylthio + pyridine | Varies based on substitutions |
Anxiolytic Properties
Research indicates that this compound may exhibit anxiolytic properties . Compounds with similar structures have shown efficacy in displacing [^3H]diazepam from rat brain membranes, suggesting potential interactions with benzodiazepine receptors. This interaction could lead to therapeutic effects in treating anxiety disorders.
Inhibition of Viral Infections
The compound has also been investigated for its anti-HIV-1 activity and inhibition of cyclin-dependent kinase 2 (CDK2). These activities suggest that it may play a role in the treatment of viral infections and cancer by modulating key cellular pathways involved in cell proliferation and survival.
The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzymes or receptors that are critical in disease processes. For example, it may influence mitogen-activated protein kinases (MAPKs), which are vital for various cellular signaling pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy and safety profile.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological properties of this compound. Here are some notable findings:
- Binding Affinity Studies : Research has demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to various biological targets, including CDK2 and benzodiazepine receptors.
- In Vitro Testing : In vitro assays have shown that this compound can effectively inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .
- Selectivity Profile : Studies have indicated that derivatives of this compound can selectively inhibit specific kinases, which is essential for minimizing off-target effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
